
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid is a specialized organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of an ethoxycarbonyl group and a keto group attached to a decanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid typically involves the esterification of decanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to consistent product quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release the active decanoic acid, which can then interact with cellular components. The keto group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Ethyl 10-oxodecanoate: Similar structure but lacks the ethoxycarbonyl group.
10-Hydroxydecanoic Acid: Contains a hydroxyl group instead of a keto group.
Decanoic Acid: Lacks both the ethoxycarbonyl and keto groups.
Uniqueness: 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid is unique due to the presence of both the ethoxycarbonyl and keto groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis highlight its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C13H22O6 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
10-ethoxycarbonyloxy-10-oxodecanoic acid |
InChI |
InChI=1S/C13H22O6/c1-2-18-13(17)19-12(16)10-8-6-4-3-5-7-9-11(14)15/h2-10H2,1H3,(H,14,15) |
InChI Key |
QSTMLHJKAGHGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


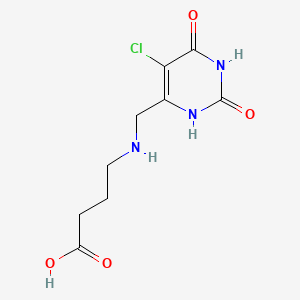
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
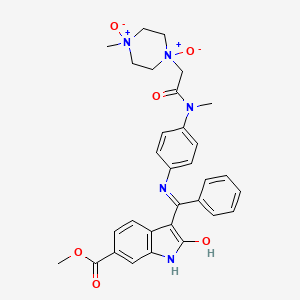
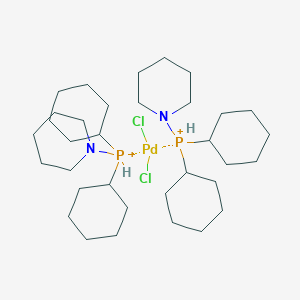
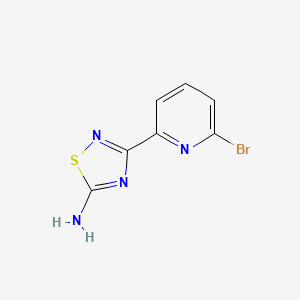
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
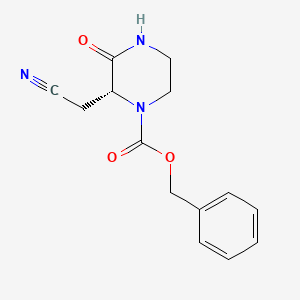
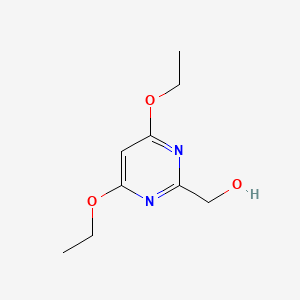
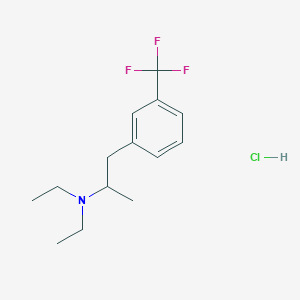
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
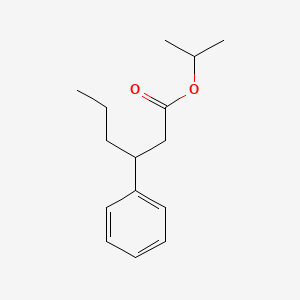
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
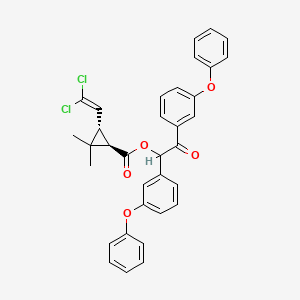
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
